molecular formula C12H21NO4 B2867971 (E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate CAS No. 149650-08-8

(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate

Cat. No.: B2867971
CAS No.: 149650-08-8
M. Wt: 243.303
InChI Key: SBZUSLOEYRVCLL-BQYQJAHWSA-N
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Description

(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate is an organic compound that features a combination of ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate typically involves the reaction of ethyl 4-aminobut-2-enoate with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester and carbamate groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and flow rates. The continuous flow process offers advantages such as increased efficiency, scalability, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate involves its interaction with specific molecular targets. The ester and amine functional groups allow the compound to participate in various biochemical reactions. For example, the compound can act as a substrate for esterases and amidases, leading to the formation of active metabolites. These metabolites can then interact with target proteins or enzymes, modulating their activity and resulting in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobut-2-enoate: Lacks the tert-butoxycarbonyl protecting group.

    Methyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate: Lacks the methyl group on the amine.

Uniqueness

(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate is unique due to the presence of both the tert-butoxycarbonyl protecting group and the methyl group on the amine. This combination of functional groups provides the compound with distinct reactivity and stability, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

ethyl (E)-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-6-16-10(14)8-7-9-13(5)11(15)17-12(2,3)4/h7-8H,6,9H2,1-5H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZUSLOEYRVCLL-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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